molecular formula C9H6Br2O B14049084 4,7-Dibromoindan-2-one

4,7-Dibromoindan-2-one

Cat. No.: B14049084
M. Wt: 289.95 g/mol
InChI Key: CWNJXWWDHPYEPT-UHFFFAOYSA-N
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Description

4,7-Dibromoindan-2-one is a halogenated derivative of indan-2-one, a bicyclic ketone with a fused benzene and cyclopentanone structure. The compound features bromine atoms at the 4- and 7-positions of the aromatic ring, significantly altering its electronic and steric properties compared to non-halogenated analogs. Its molecular formula is C₉H₆Br₂O, with a molecular weight of 290.96 g/mol.

Synthesis of this compound typically involves bromination of indan-2-one or its derivatives under controlled conditions. For instance, highlights the use of brominating agents like BrCH₂CH₂Br in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) . This method aligns with general halogenation protocols for aromatic systems, where electron-rich positions are targeted.

The compound’s applications are explored in materials science and medicinal chemistry, where bromine atoms serve as handles for further functionalization (e.g., Suzuki coupling) or as structural modifiers to enhance binding affinity in bioactive molecules.

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

4,7-dibromo-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2

InChI Key

CWNJXWWDHPYEPT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C(C=CC(=C21)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Dibromoindan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Substituent Effects

  • Electronic Effects: The bromine atoms in this compound exert strong electron-withdrawing effects, activating the carbonyl group toward nucleophilic attack (e.g., Grignard reactions) . In contrast, methoxy groups in 4,7-Dimethoxy-1-indanone are electron-donating, deactivating the aromatic ring and stabilizing the carbonyl via resonance .

Physicochemical Properties

  • Molecular Weight : Bromine’s high atomic mass contributes to this compound’s significantly greater molecular weight (290.96 g/mol) compared to dimethyl (146.19 g/mol) and dimethoxy (178.18 g/mol) analogs .
  • Solubility: The polar bromine atoms may enhance solubility in aprotic solvents (e.g., DMF or DMSO), whereas methyl groups render 4,7-Dimethyl-1-indanone more lipophilic .

Reactivity

  • Nucleophilic Substitution : Bromine’s role as a leaving group makes this compound amenable to substitution reactions, unlike methoxy or methyl derivatives .
  • Oxidation Stability: Methoxy groups in 4,7-Dimethoxy-1-indanone may offer oxidative stability, whereas bromine could participate in radical pathways under UV light .

Research Findings and Methodological Insights

  • Synthesis : confirms that bromination protocols using BrCH₂CH₂Br/K₂CO₃/KI in DMF are effective for introducing bromine to aromatic systems, though regioselectivity depends on directing groups .
  • Computational Studies: highlights the utility of quantum mechanics and molecular docking in predicting substituent effects on conformational stability.
  • Limitations : Experimental data on this compound’s spectroscopic profiles (e.g., NMR, IR) and thermodynamic properties remain scarce, underscoring the need for further characterization.

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